3-(2,2,2-Trifluoroethoxy)propan-1-ol
Description
3-(2,2,2-Trifluoroethoxy)propan-1-ol is an organic compound with the molecular formula C5H9F3O2 and a molecular weight of 158.12 g/mol . It is a colorless liquid that is used as a building block in various chemical syntheses. The presence of the trifluoromethyl group imparts unique properties to the compound, making it valuable in different scientific and industrial applications.
Properties
IUPAC Name |
3-(2,2,2-trifluoroethoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O2/c6-5(7,8)4-10-3-1-2-9/h9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARMGHAEERVMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethoxy)propan-1-ol typically involves the reaction of 3-chloropropanol with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3-(2,2,2-Trifluoroethoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 3-(2,2,2-trifluoroethoxy)propanoic acid.
Reduction: Formation of 3-(2,2,2-trifluoroethoxy)propane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,2,2-Trifluoroethoxy)propan-1-ol is utilized in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar properties but lacking the propanol moiety.
1,1,1-Trifluoro-2-propanol: Another similar compound with a trifluoromethyl group but different structural arrangement.
Uniqueness: 3-(2,2,2-Trifluoroethoxy)propan-1-ol is unique due to its specific combination of the trifluoroethoxy group and the propanol backbone. This combination imparts distinct chemical and physical properties, making it particularly useful in applications where both hydrophilicity and lipophilicity are required .
Biological Activity
3-(2,2,2-Trifluoroethoxy)propan-1-ol is a synthetic organic compound with notable biological activity, particularly in medicinal chemistry. This compound is characterized by its unique trifluoroethoxy functional group, which enhances its lipophilicity and potential pharmacokinetic properties. The following sections detail its biological activity, synthesis methods, applications, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₅H₉O₂F₃
- Molecular Weight : 158.11 g/mol
- CAS Number : 215929-99-0
The trifluoroethoxy group contributes to the compound's solubility and reactivity, making it a useful intermediate in the synthesis of various pharmaceuticals.
This compound primarily acts as an intermediate in the synthesis of alpha-1 adrenergic receptor antagonists. These antagonists are critical in treating conditions such as benign prostatic hyperplasia (BPH). The compound's structure allows for interactions with alpha-1 adrenergic receptors, modulating their activity effectively.
Pharmacological Applications
The compound has been studied for its role in synthesizing drugs that target various biological pathways. Notably, it is involved in the development of:
- Silodosin : An alpha-1 adrenergic antagonist used to treat BPH.
The presence of the trifluoroethoxy group enhances the drug's potency and selectivity towards its target receptors compared to non-fluorinated analogs.
Case Study: Synthesis and Biological Testing
A study examined the synthesis of this compound and its derivatives. The findings indicated that compounds with the trifluoroethoxy moiety exhibited improved biological activity compared to their non-fluorinated counterparts.
| Compound Name | Activity | Notes |
|---|---|---|
| Silodosin | High | Effective against BPH |
| 4-(Trifluoromethyl)phenol | Moderate | Lacks ether linkage |
| 3-[4-(Trifluoromethyl)phenyl]-propan-1-ol | Low | Different pharmacological profile |
Inhibition Studies
Research has shown that compounds containing the trifluoroethoxy group can significantly inhibit enzymatic activities related to various diseases. For instance, studies on antifungal drugs have demonstrated that fluorinated compounds can enhance binding affinity to target enzymes like CYP51 in Candida albicans, leading to improved therapeutic efficacy against fungal infections .
Synthesis Methods
The synthesis of this compound can be achieved through several chemical routes:
- Alkylation Reactions : Utilizing trifluoroethanol as a reagent.
- Esterification : Reacting propan-1-ol with trifluoroacetic acid derivatives.
These methods are crucial for producing high yields of the compound while maintaining purity for biological testing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
